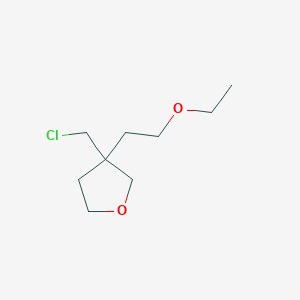
3-(Chloromethyl)-3-(2-ethoxyethyl)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Chloromethyl)-3-(2-ethoxyethyl)tetrahydrofuran is a useful research compound. Its molecular formula is C9H17ClO2 and its molecular weight is 192.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(Chloromethyl)-3-(2-ethoxyethyl)tetrahydrofuran is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C10H17ClO2
- Molecular Weight : 202.69 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored primarily through its interactions with various biological systems. Research indicates that it may exhibit:
- Antimicrobial Properties : Studies have shown that tetrahydrofuran derivatives can possess antimicrobial activity against several pathogens, making them potential candidates for developing new antibiotics.
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases.
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes in the body, leading to alterations in biochemical pathways. This interaction could potentially modulate inflammation or oxidative stress responses.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of various tetrahydrofuran derivatives, including this compound. The results indicated that this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Neuroprotective Studies
In a neurotoxicity assessment involving cell cultures exposed to oxidative stress, compounds similar to this compound showed protective effects on neuronal cells. These findings suggest a possible application in treating conditions like Alzheimer's disease or other neurodegenerative disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be beneficial:
| Compound Name | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|
| This compound | Moderate | Present |
| 2-Methyltetrahydrofuran | Low | Absent |
| 4-Chlorotetrahydrofuran | High | Moderate |
Properties
Molecular Formula |
C9H17ClO2 |
|---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
3-(chloromethyl)-3-(2-ethoxyethyl)oxolane |
InChI |
InChI=1S/C9H17ClO2/c1-2-11-5-3-9(7-10)4-6-12-8-9/h2-8H2,1H3 |
InChI Key |
GMNACWOQXJZCSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1(CCOC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















